MB-53
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Overview
Description
MB-53 is a novel inhibitor of dengue and West Nile virus NS2B-NS3 protease.
Scientific Research Applications
Photocatalytic Applications
MB-53, in its various forms, has shown promising results in photocatalytic applications. A study by Li et al. (2020) highlighted the construction of MIL-53(Fe)/Bi12O17Cl2 (MBx) composites, which exhibited superior white-light-driven Cr(VI) photoreduction performance. This composite showed a significant enhancement in photocatalytic activity compared to its individual components, demonstrating its potential in treating Cr-containing wastewater.
Another study by Du et al. (2011) explored the use of MIL-53(Fe) metal-organic frameworks as photocatalysts for the decolorization of methylene blue dye. This research found that MIL-53(Fe) exhibited activity for MB decolorization under both UV-vis light and visible light irradiation.
Biomedical Applications
In the biomedical field, this compound has been explored for its potential in detecting biomarkers. A study by Li et al. (2017) developed a palindromic fragment-incorporated molecular beacon (P-MB) for the detection of the tumor suppressor p53 gene. This novel approach, involving molecular beacons, showed high efficiency and selectivity in detecting single-base mutations and could have significant implications for molecular biology research and clinical diagnosis.
Similarly, Xue et al. (2019) developed a three concatenated logic gates (TCLG) using an innovative molecular beacon (MB) for the screening of cancer-related point mutations. This method showed potential for sensitive screening of genetic diseases.
Molecular Biology Software Development
This compound has also been referenced in the context of software development for molecular biology. Busch and Wedemann (2009) discussed a flexible computer model for the MB domain that supports both changeability and interoperability. This model is vital for the efficient development of high-quality, interoperable software in molecular biology.
Dye Adsorption Studies
A study by Alqadami et al. (2018) utilized Fe3O4@AMCA-MIL-53(Al) nanocomposite for the adsorptive removal of methylene blue (MB) and malachite green dyes. This research contributes to the development of materials for environmental purification.
Educational Applications
This compound has been implicated in educational research as well. Windschitl et al. (2008) discussed model-based inquiry (MBI) as an alternative to the traditional scientific method in school science investigations. This approach engages learners more deeply with content and embodies essential epistemic characteristics of scientific knowledge.
Other Applications
Additional studies have explored various aspects of this compound in different contexts, ranging from molecular engineering to bio-medical systems. For instance, Jain et al. (2003) investigated the ligand-binding properties of mannose-binding protein (MBP), providing insights into protein-ligand interactions, crucial for understanding biochemical pathways and designing drugs.
Properties
Molecular Formula |
C35H46N8O6 |
---|---|
Molecular Weight |
674.803 |
IUPAC Name |
N-((S)-1-(((S)-6-Amino-1-(((R)-2-amino-1-(4-((3-methoxybenzyl)oxy)phenyl)-2-oxoethyl)amino)-1-oxohexan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)benzamide |
InChI |
InChI=1S/C35H46N8O6/c1-48-27-12-7-9-23(21-27)22-49-26-17-15-24(16-18-26)30(31(37)44)43-34(47)28(13-5-6-19-36)42-33(46)29(14-8-20-40-35(38)39)41-32(45)25-10-3-2-4-11-25/h2-4,7,9-12,15-18,21,28-30H,5-6,8,13-14,19-20,22,36H2,1H3,(H2,37,44)(H,41,45)(H,42,46)(H,43,47)(H4,38,39,40)/t28-,29-,30+/m0/s1 |
InChI Key |
XVXIFQHJDONHIK-OIFRRMEBSA-N |
SMILES |
O=C(N[C@@H](CCCNC(N)=N)C(N[C@@H](CCCCN)C(N[C@H](C1=CC=C(OCC2=CC=CC(OC)=C2)C=C1)C(N)=O)=O)=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MB-53; MB 53; MB53 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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